N-Ethyl Substitution Yields ~8.5-Fold Superior Glucokinase Activation vs. N-H Analog
In a direct comparison of glucokinase (GK) activation potency, N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide demonstrated an EC50 of 930 nM, which is approximately 8.5-fold more potent than the analogous compound lacking the N-ethyl group, N-(4-formyl-1,3-thiazol-2-yl)acetamide, which exhibited an EC50 of 7,980 nM [1][2]. Both measurements were conducted using a G6PDH-coupled assay on recombinant human liver glucokinase in the presence of 5 mM glucose.
| Evidence Dimension | In vitro glucokinase activation potency |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | N-(4-formyl-1,3-thiazol-2-yl)acetamide, EC50 = 7,980 nM |
| Quantified Difference | 8.58-fold improvement in potency (lower EC50) |
| Conditions | Activation of recombinant human liver glucokinase assessed by reduction in NADH production in presence of 5 mM glucose using a G6PDH coupled assay. |
Why This Matters
For projects targeting glucokinase, this data confirms that the N-ethyl modification is essential for achieving sub-micromolar potency, making N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide a superior starting point for lead optimization compared to its N-H analog.
- [1] BindingDB. (n.d.). BDBM50041613: EC50 = 7.98E+3 nM for N-(4-formyl-1,3-thiazol-2-yl)acetamide. The Binding Database, University of California San Diego. View Source
- [2] BindingDB. (n.d.). BDBM51117463: EC50 = 930 nM for N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide. The Binding Database, University of California San Diego. View Source
